molecular formula C32H28P+ B14573916 (1,1-Diphenylethyl)(triphenyl)phosphanium CAS No. 61363-42-6

(1,1-Diphenylethyl)(triphenyl)phosphanium

Cat. No.: B14573916
CAS No.: 61363-42-6
M. Wt: 443.5 g/mol
InChI Key: FTOREHHEKMAORZ-UHFFFAOYSA-N
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Description

(1,1-Diphenylethyl)(triphenyl)phosphanium is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and one 1,1-diphenylethyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diphenylethyl)(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a suitable alkyl halide, such as 1,1-diphenylethyl chloride. This reaction proceeds via an S_N2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dichloromethane and controlled temperatures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: (1,1-Diphenylethyl)(triphenyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed:

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

(1,1-Diphenylethyl)(triphenyl)phosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of (1,1-Diphenylethyl)(triphenyl)phosphanium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom, with its lone pair of electrons, can form bonds with various electrophiles, facilitating a range of chemical transformations. The compound’s unique structure allows it to participate in both nucleophilic and electrophilic reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

    (1,2-Diphenylethyl)(triphenyl)phosphanium: A similar compound with slight structural variations.

Uniqueness: (1,1-Diphenylethyl)(triphenyl)phosphanium is unique due to the presence of the 1,1-diphenylethyl group, which imparts distinct steric and electronic properties compared to other phosphines. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications where traditional phosphines may not be as effective.

Properties

CAS No.

61363-42-6

Molecular Formula

C32H28P+

Molecular Weight

443.5 g/mol

IUPAC Name

1,1-diphenylethyl(triphenyl)phosphanium

InChI

InChI=1S/C32H28P/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3/q+1

InChI Key

FTOREHHEKMAORZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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